

Heptabarbital in Humans: A Technical Overview of its Pharmacokinetics and Bioavailability

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Compound of Interest

Compound Name: *Heptabarbital*

Cat. No.: *B1195907*

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Introduction

Heptabarbital, chemically known as 5-(1-cyclohepten-1-yl)-5-ethylbarbituric acid, is a barbiturate derivative that has been used as a sedative and hypnotic agent.[1][2] Like other barbiturates, it exerts its effects on the central nervous system. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of **heptabarbital** in humans, intended for researchers, scientists, and professionals in drug development. The information is compiled from available scientific literature, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of **heptabarbital** in humans has been primarily characterized in a key study by Breimer and de Boer (1975). The elimination of **heptabarbital** from the body follows a single first-order process.[3]

Absorption

Following oral administration, **heptabarbital** is absorbed, with peak plasma concentrations (T_{max}) occurring between 20 minutes and 2 hours.[3] The sodium salt of **heptabarbital** is absorbed more rapidly than the free acid form.[3]

Distribution

Specific data on the volume of distribution for **heptabarbital** in humans is not readily available in the cited literature. However, barbiturates, in general, are distributed throughout the body's tissues.

Metabolism and Excretion

Heptabarbital is primarily metabolized in the liver. While specific human metabolites have not been fully elucidated in the available literature, the metabolism of barbiturates typically involves two phases. Phase I reactions often involve oxidation of the substituents at the C5 position of the barbituric acid ring, a process mediated by the cytochrome P450 (CYP) enzyme system. For **heptabarbital**, this would likely involve hydroxylation of the cycloheptenyl or ethyl group. Phase II metabolism commonly involves the conjugation of the hydroxylated metabolites with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form more water-soluble compounds that can be readily excreted.

Urinary excretion of unchanged **heptabarbital** is minimal, with cumulative excretion reported to be between 0.16% and 0.30% of the administered dose. This indicates that the majority of the drug is eliminated as metabolites. The potential for enzyme induction with regular use of **heptabarbital** should be considered, as this can lead to an increased rate of its own metabolism.

The following table summarizes the key pharmacokinetic parameters of **heptabarbital** in humans based on the study by Breimer and de Boer (1975).

Parameter	Value	Notes
Time to Peak Concentration (T _{max})	0.33 - 2 hours	After oral administration of 200 mg heptabarbital (free acid).
Elimination Half-Life (t _{1/2})	Average: 7.6 hours	Range: 6.1 - 11.2 hours.
Urinary Excretion (unchanged)	0.16 - 0.30% of dose	Indicates extensive metabolism.

Bioavailability

The bioavailability of **heptabarbital** has been assessed by comparing its free acid form with its sodium salt. The sodium salt of **heptabarbital** was found to have an average relative bioavailability of 83% compared to the free acid form when administered orally.

Experimental Protocols

Pharmacokinetic Study in Humans

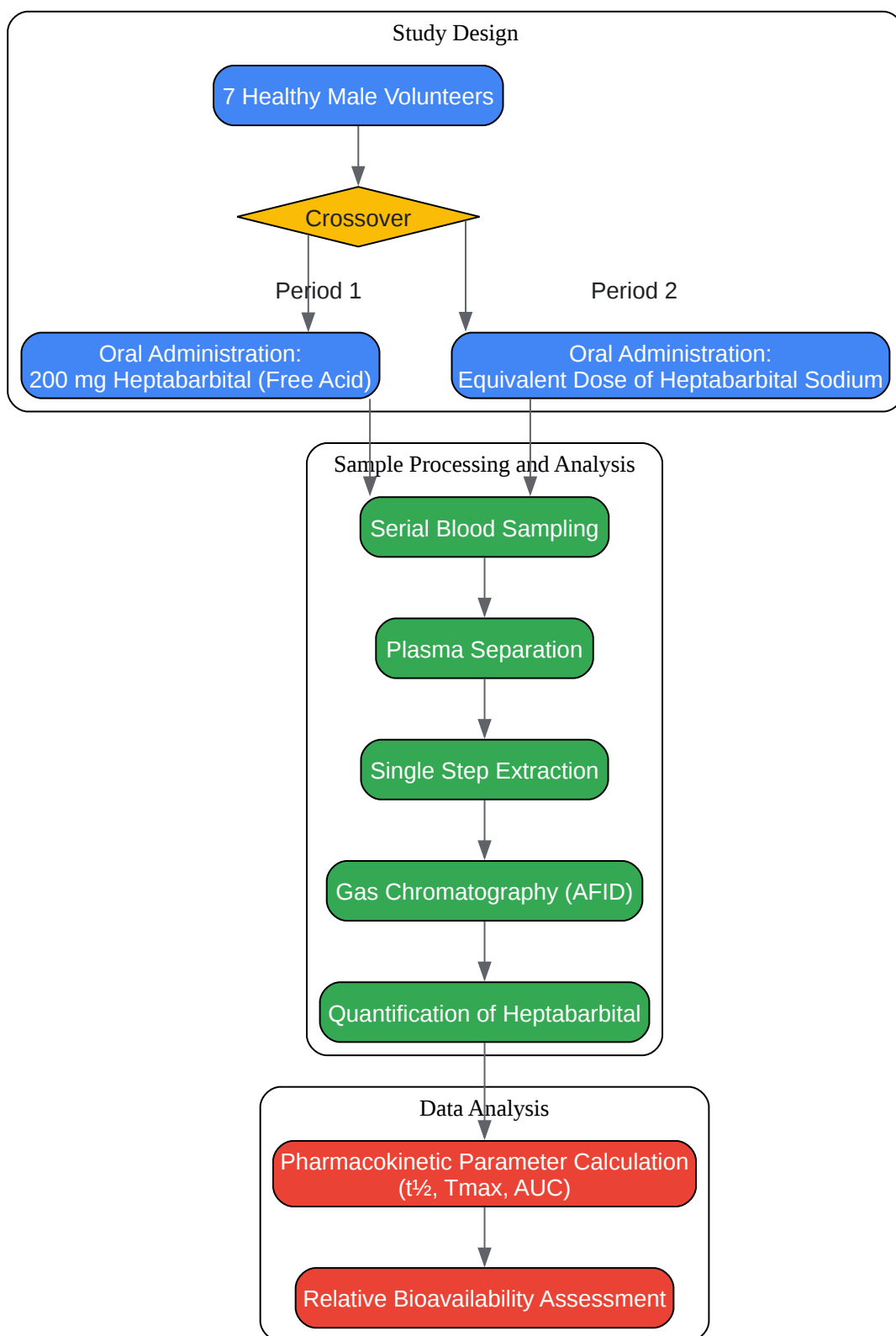
The primary human pharmacokinetic data for **heptabarbital** comes from a crossover study conducted by Breimer and de Boer (1975).

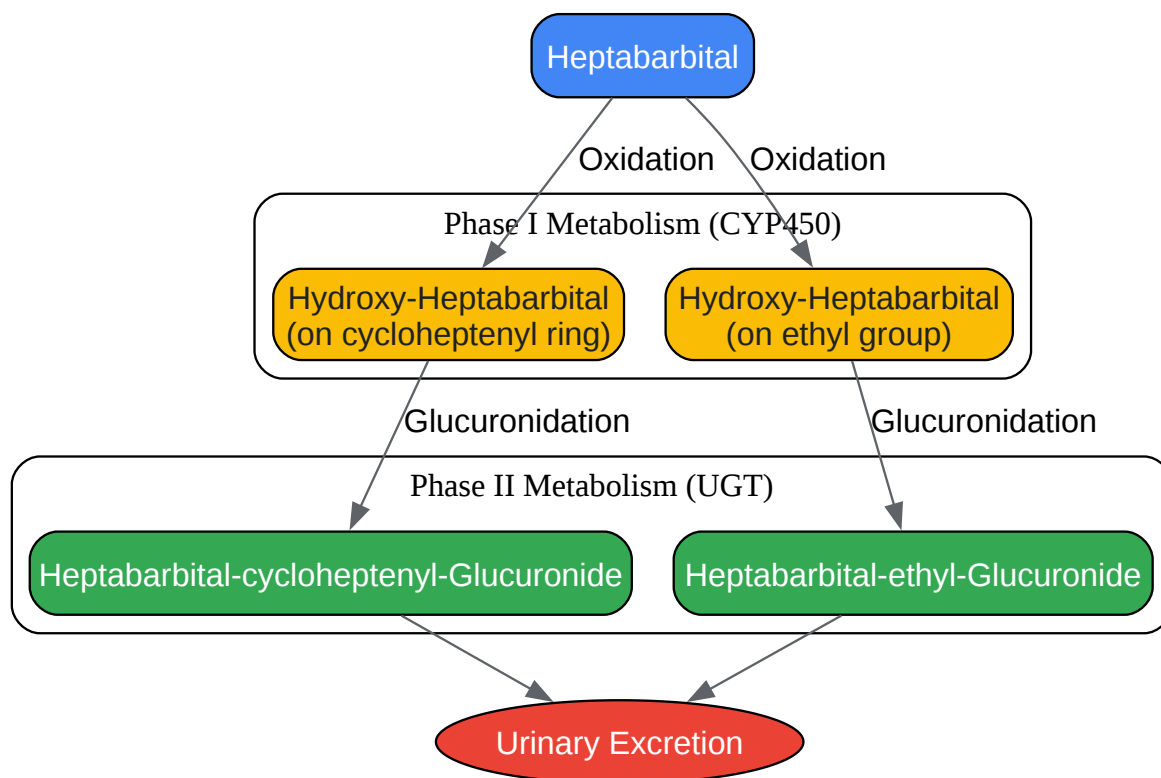
Study Design:

- A crossover design was employed with seven healthy male volunteers.
- Each volunteer received two formulations of **heptabarbital** on different occasions:
 - 20 tablets each containing 10 mg of **heptabarbital** free acid (total dose: 200 mg).
 - Hard gelatin capsules containing an equivalent amount of **heptabarbital** sodium.

Sample Collection and Analysis:

- Blood samples were collected at regular intervals after drug administration.
- Plasma concentrations of **heptabarbital** were determined using a gas chromatography method with an alkali flame ionization detector (AFID). This technique was common for the analysis of nitrogen-containing compounds like barbiturates during that period and offered high sensitivity. The method was linear in the concentration range of 0.125 - 5.0 µg/mL of plasma.





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